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Carlsbad, CA – December 3, 2025 – TYRA-300, an investigational, orally administered,

selective fibroblast growth factor receptor 3 (FGFR3) inhibitor, is a promising therapeutic

candidate currently under development by Tyra Biosciences. This document provides a

comprehensive technical overview of the discovery, preclinical development, and clinical

evaluation of TYRA-300, with a focus on its applications in oncology and skeletal dysplasias.

Introduction
TYRA-300 was conceived through a sophisticated structure-based drug design approach,

leveraging Tyra Biosciences' proprietary SNÅP platform.[1] The primary design objective was to

create a potent and selective inhibitor of FGFR3, thereby mitigating the off-target toxicities

associated with pan-FGFR inhibitors, which often lead to adverse events such as

hyperphosphatemia (FGFR1 inhibition), stomatitis, and ocular toxicities (FGFR2 inhibition), and

gastrointestinal issues (FGFR4 inhibition).[2][3] TYRA-300 was specifically engineered to be

agnostic to the FGFR3 gatekeeper mutations (e.g., V555M/L) that confer resistance to existing

therapies.[4][5]

The development of TYRA-300 is being pursued for two distinct therapeutic areas: the

treatment of advanced solid tumors harboring FGFR3 gene alterations, including metastatic
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urothelial carcinoma (mUC), and the management of skeletal dysplasias, most notably

achondroplasia, the most common form of dwarfism.[6][7]

Preclinical Development
In Vitro Pharmacology
TYRA-300 has demonstrated significant potency and selectivity for FGFR3 in a variety of in

vitro assays. The half-maximal inhibitory concentrations (IC50s) were determined in Ba/F3

cellular assays, which are a standard method for assessing the potency of kinase inhibitors.

Target
TYRA-300

IC50 (nM)

Erdafitinib

IC50 (nM)

Futibatinib

IC50 (nM)

Pemigatinib

IC50 (nM)

Infigratinib

IC50 (nM)

FGFR1 113 5.5 3.9 12.3 15.3

FGFR2 34.9 1.8 1.0 4.3 5.8

FGFR3 1.8 1.3 0.8 5.2 6.9

FGFR4 98.4 17.7 6.1 142 459

Data

compiled

from

corporate

presentations

.[8]

Furthermore, a kinome scan was performed to assess the broader selectivity of TYRA-300.

The results from a scanMAX℠ screen by Reaction Biology Inc. are summarized below.
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Kinase TYRA-300 IC50 (nM) Fold Selectivity vs. FGFR3

FGFR3 1.6 1.0x

FLT4 2.1 1.3x

FGFR2 6.5 4.0x

FGFR4 11.0 6.9x

JAK2 35.5 22x

LTK 65.1 41x

FGFR1 108 68x

FLT1 201 126x

JAK3 206 129x

Data generated by Reaction

Biology Inc. and presented by

Tyra Biosciences.[9]

In Vivo Pharmacology
The in vivo efficacy of TYRA-300 has been evaluated in preclinical models of both cancer and

skeletal dysplasia.

2.2.1. Oncology Models

In xenograft models of human bladder cancer with FGFR3 alterations, TYRA-300
demonstrated significant tumor growth inhibition. Notably, in a model expressing the

FGFR3::TACC3 fusion and another with the S249C mutation, TYRA-300 led to tumor

regression.[4]

2.2.2. Skeletal Dysplasia Models

TYRA-300 has been studied in mouse models of achondroplasia (Fgfr3Y367C/+) and

hypochondroplasia (Fgfr3N534K/+).[10][11] In the achondroplasia model, daily administration

of 1.2 mg/kg TYRA-300 for 15 days resulted in statistically significant increases in body length
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and the length of the femur and tibia.[12] Histological analysis of the growth plates in these

models revealed that TYRA-300 restored the architecture by increasing the proliferation and

differentiation of chondrocytes.[13]

Parameter Vehicle-Treated

TYRA-300-

Treated (1.2

mg/kg)

% Increase p-value

Body Length - - 17.6% <0.0001

Femur Length - - 24.4% <0.0001

Tibia Length - - 38.3% <0.0001

Data from a 15-

day study in an

FGFR3 Y367C/+

mouse model.

[12]

In a model of hypochondroplasia, daily treatment with 1.8 mg/kg TYRA-300 for 21 days also

led to significant increases in the length of the appendicular skeleton and an increase in the

size of the foramen magnum.[11]
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Parameter Vehicle-Treated

TYRA-300-

Treated (1.8

mg/kg)

% Increase p-value

Femur Length - - 3.70% <0.01

Tibia Length - - 3.75% <0.05

Humerus Length - - 3.22% <0.05

Ulna Length - - 5.03% <0.01

Foramen

Magnum Size
- - 5.88% <0.05

Data from a 21-

day study in an

Fgfr3Asn534Lys/

+ preclinical

model.[11]

Clinical Development
TYRA-300 is currently being evaluated in the multi-center, open-label, Phase 1/2 SURF301

clinical trial (NCT05544552) for patients with advanced solid tumors harboring FGFR3 gene

alterations.[14]

SURF301 Trial Design
The SURF301 study is designed to assess the safety, tolerability, pharmacokinetics (PK), and

preliminary anti-tumor activity of TYRA-300.[15] The trial consists of a Phase 1 dose-escalation

part and a Phase 2 dose-expansion part.[16]

Phase 1: To determine the maximum tolerated dose (MTD) and the recommended Phase 2

dose (RP2D) of TYRA-300.[14]

Phase 2: To evaluate the preliminary anti-tumor activity of TYRA-300 in specific cohorts of

patients with FGFR3-altered tumors.[16]
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Key inclusion criteria for the trial include adults with histologically confirmed advanced solid

tumors with an eligible FGFR3 gene mutation or fusion who have exhausted standard

therapeutic options.[17]

Preliminary Clinical Data
Interim results from the SURF301 trial have shown promising anti-tumor activity in patients with

metastatic urothelial cancer.[18][19]

Dose Cohort Number of Patients
Partial Response

(PR) Rate

Disease Control

Rate (DCR)

≥ 90 mg QD 11 54.5% 100%

90 mg QD 10 50% -

120 mg QD 1 100% -

Data from the

SURF301 trial as of

the data cutoff date.

[18][20]

TYRA-300 has been generally well-tolerated, with a low incidence of serious treatment-related

adverse events.[19] The pharmacokinetic data from the trial indicated that doses of at least 90

mg per day provide adequate target coverage.[21]

Regulatory Milestones
TYRA-300 has received several important designations from the U.S. Food and Drug

Administration (FDA) for its potential use in achondroplasia, recognizing the significant unmet

medical need in this patient population.

Signaling Pathways and Experimental Workflows
FGFR3 Signaling in Urothelial Carcinoma
In urothelial carcinoma, activating mutations or fusions of FGFR3 lead to constitutive activation

of the receptor, driving downstream signaling pathways, primarily the RAS-MAPK and PI3K-
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AKT pathways, which promote cell proliferation and survival.[22]
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In chondrocytes, FGFR3 acts as a negative regulator of bone growth.[23] Gain-of-function

mutations in FGFR3, as seen in achondroplasia, lead to an exaggeration of this negative

regulation, resulting in impaired chondrocyte proliferation and differentiation.[6] This is

mediated through pathways including STAT1 and the upregulation of cell cycle inhibitors like

p21.[24]
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FGFR3 Signaling Pathway in Achondroplasia
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A common method for determining the IC50 of a kinase inhibitor is a biochemical kinase assay,

such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[12][25]
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Workflow for a Kinase Inhibition Assay

Experimental Protocols
In Vitro Ba/F3 Cellular Proliferation Assay
This assay is used to determine the potency of an inhibitor in a cellular context.

Cell Seeding: Ba/F3 cells engineered to express a specific FGFR isoform or mutant are

seeded into 96-well plates at a density of approximately 1 x 10^3 cells per well and

incubated for 24 hours.[4]

Compound Treatment: A serial dilution of TYRA-300 is prepared in the cell culture medium.

The existing medium is removed from the cells, and the medium containing various

concentrations of the inhibitor is added.

Incubation: The cells are incubated for 5 days under standard cell culture conditions (37°C,

5% CO₂).[4]

Viability Measurement: Cell viability is assessed using a commercially available kit, such as

the CellTiter 96 AQueous Non-Radioactive Cell Proliferation kit. The MTS reagent is added

to the cells and incubated for 2 hours.[4]
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Data Acquisition and Analysis: The absorbance at 490 nm is measured using a microplate

reader. The viability of treated cells is expressed as a fraction of the untreated control cells,

and the IC50 value is determined by fitting the data to a dose-response curve.[4]

In Vivo Xenograft Model for Urothelial Carcinoma
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of TYRA-300
in a mouse xenograft model.

Cell Implantation: Human bladder cancer cells harboring a specific FGFR3 alteration (e.g.,

FGFR3::TACC3 fusion or S249C mutation) are implanted subcutaneously into

immunocompromised mice.[4]

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The

mice are then randomized into treatment and control groups.

Drug Administration: TYRA-300 is administered orally to the treatment group at a specified

dose and schedule. The control group receives a vehicle.[4]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor

volumes in the treated group to the control group. Tumor regression may also be observed.

[4]

SURF301 Clinical Trial Protocol (Simplified)
This provides a simplified overview of the patient journey through the SURF301 clinical trial.

Patient Screening: Potential participants undergo screening to confirm eligibility, including

histological confirmation of an advanced solid tumor with an eligible FGFR3 gene alteration

and an ECOG performance status of ≤1.[17]

Enrollment and Baseline Assessment: Eligible patients are enrolled and undergo baseline

assessments, including physical examination, laboratory tests, and imaging scans to

measure tumor size according to RECIST v1.1 criteria.[26]
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Treatment: Patients receive oral TYRA-300 once daily in 28-day cycles. The dose is

determined by the phase of the study (dose escalation or expansion).[16]

Monitoring and Assessment: Patients are monitored for adverse events, and tumor

assessments are performed at regular intervals to evaluate response to treatment.

Pharmacokinetic and pharmacodynamic samples are also collected.[14]

End of Treatment: Treatment continues until disease progression, unacceptable toxicity, or

patient withdrawal.[14]

Conclusion
TYRA-300 is a rationally designed, selective FGFR3 inhibitor with a promising preclinical and

early clinical profile. Its selectivity for FGFR3 is intended to provide a more favorable safety

profile compared to pan-FGFR inhibitors. The potent anti-tumor activity observed in preclinical

models and the encouraging preliminary efficacy data from the SURF301 trial in patients with

metastatic urothelial carcinoma highlight its potential as a valuable new therapeutic option in

oncology. Furthermore, the positive results in preclinical models of achondroplasia and

hypochondroplasia suggest that TYRA-300 could address the underlying cause of these

skeletal dysplasias. The ongoing clinical development will further elucidate the therapeutic

potential of TYRA-300 in these and other indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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